molecular formula C16H25N3O2 B580445 tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1211594-56-7

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B580445
CAS No.: 1211594-56-7
M. Wt: 291.395
InChI Key: QDQPQDVJJTVHJS-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1211594-56-7) is a bicyclic heterocyclic molecule featuring a pyrido[4,3-d]pyrimidine core. Its structure includes a tert-butyl carbamate group at position 6 and a tert-butyl substituent at position 2. This dual tert-butyl substitution confers significant steric bulk and lipophilicity, which may influence its solubility, synthetic accessibility, and biological interactions .

Properties

IUPAC Name

tert-butyl 2-tert-butyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)13-17-9-11-10-19(8-7-12(11)18-13)14(20)21-16(4,5)6/h9H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQPQDVJJTVHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724453
Record name tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-56-7
Record name tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1211594-56-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₆H₂₅N₃O₂
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 1211594-56-7
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including those structurally similar to this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

  • Inhibition of COX Enzymes :
    • Compounds similar to tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine demonstrated significant inhibition of COX-2 with IC₅₀ values comparable to celecoxib, a well-known anti-inflammatory drug. For instance, related pyrimidine derivatives exhibited IC₅₀ values around 0.04 μmol for COX-2 inhibition .
  • In Vivo Studies :
    • In animal models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, these compounds displayed anti-inflammatory effects comparable to indomethacin, another established anti-inflammatory medication. The effective doses (ED₅₀) for these compounds ranged from 8.23 to 11.60 μM .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine derivatives can be influenced by various structural modifications:

  • Substituents : The presence of electron-releasing groups on the pyrimidine ring enhances anti-inflammatory activity.
  • Positioning of Functional Groups : Variations in the position of substituents can significantly affect the potency and selectivity towards COX enzymes.

Study on Pyrimidine Derivatives

A study conducted by Tageldin et al. investigated several pyrimidine derivatives for their anti-inflammatory properties. The results indicated that modifications leading to increased electron density on the aromatic ring enhanced the inhibitory effects on COX enzymes. The study also reported that certain derivatives had superior activity compared to indomethacin .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberIC₅₀ (COX-2)ED₅₀ (Inflammation)
Celecoxib169590-42-50.04 μmolNot applicable
Indomethacin53-86-1Not applicable9.17 μM
Pyrimidine A[CAS Number]0.04 μmol11.60 μM
Pyrimidine B[CAS Number]0.04 μmol8.23 μM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position of the pyrido[4,3-d]pyrimidine scaffold is a critical site for structural diversification. Below is a comparative analysis of analogs with different substituents:

Compound (CAS No.) Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Findings
Target Compound (1211594-56-7) tert-butyl C17H27N3O2 305.42 High steric bulk; potential for enhanced metabolic stability due to tert-butyl groups .
tert-Butyl 2-phenyl-... (300552-47-0) Phenyl C18H21N3O2 311.38 Aromatic π-system may enhance binding to hydrophobic pockets in biological targets .
tert-Butyl 2-methyl-... (210538-72-0) Methyl C12H17N3O2 235.28 Lower steric hindrance; increased reactivity compared to tert-butyl analogs .
tert-Butyl 2-(methylsulfonyl)-... (259809-79-5) Methylsulfonyl C13H19N3O4S 313.37 Sulfonyl group introduces polarity, potentially improving aqueous solubility .
tert-Butyl 2-(1-pyrrolidinyl)-... Pyrrolidinyl C16H24N4O2 304.39 Tertiary amine may enhance solubility in acidic conditions; classified as flammable and toxic .
tert-Butyl 2-amino-... (869198-95-8) Amino C12H18N4O2 250.30 Electron-donating amino group could alter electronic properties of the pyrimidine ring .
Key Observations:
  • Solubility: Sulfonyl (C13H19N3O4S) and amino (C12H18N4O2) derivatives exhibit higher polarity, which may improve pharmacokinetic profiles compared to lipophilic tert-butyl or phenyl analogs.
  • Synthetic Accessibility: Methyl and amino derivatives are synthetically simpler to introduce than bulky tert-butyl or sulfonyl groups .

Functional Group Modifications at Position 4

Position 4 modifications influence electronic properties and reactivity:

Compound (CAS No.) Substituent at Position 4 Molecular Formula Key Findings
tert-Butyl 4-chloro-... (1266619-75-3) Chloro C17H19ClN4O2 Chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions .
tert-Butyl 4-hydroxy-... (Compound 118) Hydroxy C16H20N4O3 Hydroxy group facilitates hydrogen bonding; high melting point (250–253°C) due to crystallinity .
tert-Butyl 4-(tosyloxy)-... (119) Tosyloxy C23H26N4O5S Tosyl group acts as a leaving group, useful in further functionalization .
Key Observations:
  • Reactivity : Chloro and tosyloxy groups serve as synthetic handles for downstream modifications.
  • Stability : Hydroxy derivatives (e.g., 118) exhibit thermal stability, as evidenced by high melting points .

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